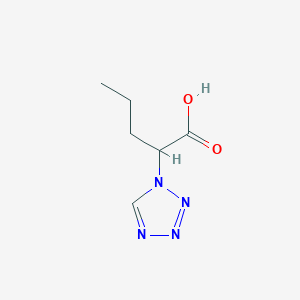

2-Tetrazol-1-yl-pentanoic acid

Description

Overview of Tetrazole Ring Systems: Synthesis, Structure, and Reactivity in Organic Chemistry

Tetrazoles are five-membered heterocyclic compounds containing a high-energy ring composed of four nitrogen atoms and one carbon atom. bohrium.comnumberanalytics.commdpi.com First synthesized in 1885, these synthetic molecules are not found in nature. bohrium.comresearchgate.net The tetrazole ring exists in different isomeric forms, with 1H- and 2H-tetrazoles being tautomers. wikipedia.org These isomers are considered aromatic due to the presence of 6 π-electrons. wikipedia.org The high nitrogen content contributes to the unique electronic environment and stability of the tetrazole ring. numberanalytics.com

The synthesis of tetrazole derivatives has evolved significantly over the years. A primary and versatile method is the [2+3] cycloaddition reaction between nitriles and azides. benthamdirect.combohrium.com Other methods include the reaction of primary amines with ethyl orthoformate and sodium azide (B81097) to form 1-substituted tetrazoles. core.ac.uk The development of catalytic systems, including heterogeneous and nanocatalysts, has become important to overcome the disadvantages of traditional methods that often use toxic and explosive reagents. bohrium.com

The reactivity of tetrazoles is influenced by their high nitrogen content and unique electronic structure. numberanalytics.com They can participate in various reactions, including:

N-Substitution reactions: The nitrogen atoms can act as nucleophiles, which is a key step in synthesizing N-substituted tetrazoles for pharmaceutical use. numberanalytics.com

Cycloaddition reactions: Tetrazoles can undergo reactions like the Huisgen cycloaddition to form more complex heterocyclic structures. numberanalytics.com

Acidity: Tetrazoles, particularly 5-substituted ones, exhibit acidity comparable to carboxylic acids, a critical feature for their use as bioisosteres. numberanalytics.com

The Pentanoic Acid Moiety as a Foundational Scaffold in Chemical Synthesis

Pentanoic acid, also known as valeric acid, is a five-carbon straight-chain alkyl carboxylic acid. wikipedia.org It serves as a versatile building block in organic synthesis. ontosight.ai Its primary use is in the preparation of its various derivatives, particularly its esters, which often have pleasant, fruity odors and are used in perfumes, cosmetics, and as food additives. wikipedia.orgatamanchemicals.com

In the context of medicinal chemistry and drug development, the pentanoic acid scaffold is significant. Derivatives of pentanoic acid have been investigated for a wide range of biological activities, including anticonvulsant, antiplatelet, and antidiabetic properties. researchgate.net For example, a series of substituted pentanoic acids were synthesized and evaluated for their potential as anticancer agents by targeting specific enzymes. nih.gov The flexibility and lipophilic nature of the pentyl chain can be strategically modified to influence a molecule's pharmacokinetic properties, such as its ability to cross cell membranes. The synthesis of pentanoic acid derivatives often involves multi-step processes starting from valeric acid itself or other precursors, utilizing reactions like alkylation and condensation to introduce various functional groups. ontosight.aigoogle.com

Conceptual Framework of Carboxylic Acid Bioisosterism: The Role of Tetrazoles as Mimics of Carboxylate Functionality

Bioisosterism is a fundamental strategy in drug design where a portion of a molecule is replaced by a chemical group with similar physical or chemical properties to create a new compound with improved biological characteristics. rug.nl The tetrazole ring is widely recognized as a "non-classical" bioisostere for the carboxylic acid group. nih.govphmethods.net This substitution is often successful because tetrazoles can mimic several key properties of carboxylic acids while offering distinct advantages. researchgate.netacs.org

The rationale for this bioisosteric relationship is based on several shared physicochemical characteristics:

Acidity: 5-Substituted-1H-tetrazoles have pKa values that are comparable to those of corresponding carboxylic acids, typically in the range of 4.5 to 4.9 for tetrazoles versus 4.2 to 4.4 for carboxylic acids. rug.nlrug.nlacs.org This similar acidity means that, like carboxylic acids, tetrazoles are ionized at physiological pH. rug.nlrug.nl

Planar Structure: Both the tetrazole ring and the carboxylate group have a planar structure, which can be crucial for maintaining similar binding interactions with biological targets. rug.nlresearchgate.net

Charge Delocalization: The negative charge of the deprotonated tetrazolate anion is delocalized over the five-membered ring, which is a larger surface area compared to the carboxylate anion. acs.org This distribution of charge can be favorable for receptor-ligand interactions. rug.nlacs.org

Despite these similarities, tetrazoles possess properties that can be advantageous over carboxylic acids in drug design:

Increased Lipophilicity: Anionic tetrazoles are estimated to be almost ten times more lipophilic than the corresponding carboxylates. acs.orgrug.nl This increased lipophilicity can enhance a drug's ability to pass through biological membranes. rug.nlrug.nlacs.org

Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation pathways that carboxylic acids are often susceptible to, potentially leading to a longer duration of action for the drug. researchgate.netrug.nltandfonline.com

Hydrogen Bonding: The multiple nitrogen atoms in the tetrazole ring offer more opportunities to form hydrogen bonds with receptor sites, which can sometimes lead to enhanced binding affinity. rug.nlrug.nl

| Property | Carboxylic Acid (-COOH) | 5-Substituted Tetrazole (-CN4H) | Reference |

|---|---|---|---|

| pKa Range | ~4.2–4.4 | ~4.5–4.9 | rug.nlrug.nlacs.org |

| Structure | Planar | Planar | rug.nlresearchgate.net |

| Lipophilicity (Anion) | Lower | ~10x Higher | acs.orgrug.nl |

| Metabolic Stability | Susceptible to certain pathways (e.g., glucuronidation) | Generally more resistant to degradation | researchgate.netrug.nltandfonline.com |

| Hydrogen Bonding | Acceptor (C=O), Donor (O-H) | Multiple nitrogen atoms act as acceptors, N-H as donor | rug.nlrug.nl |

Research Significance of 2-Tetrazol-1-yl-pentanoic Acid within its Broader Structural Class of Tetrazole-Substituted Carboxylic Acids

The structural class of tetrazole-substituted carboxylic acids, which includes this compound, holds considerable interest in medicinal chemistry. The combination of a tetrazole ring (as a carboxylic acid bioisostere) with a carboxylic acid on the same scaffold creates a molecule with unique properties and potential applications. Research has explored the synthesis and biological activity of various tetrazole-substituted alkanoic acids.

For instance, studies have described the synthesis of (S)-2-amino-5-(1Н-tetrazol-1-yl)pentanoic acid, an analog of the amino acid L-ornithine. researchgate.net This highlights the utility of combining these two functional groups to create novel amino acid analogs. Other research has focused on designing and synthesizing series of 2-[4-alkoxy-3-(1H-tetrazol-1-yl) phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives as potent inhibitors of the enzyme xanthine (B1682287) oxidase, which is a target for treating gout and hyperuricemia. nih.gov In these compounds, the tetrazole group was specifically designed to interact with a subpocket in the enzyme's active site. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(tetrazol-1-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O2/c1-2-3-5(6(11)12)10-4-7-8-9-10/h4-5H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRJPIUHZDFFIPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N1C=NN=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic Characterization and Stereochemical Assignment of 2 Tetrazol 1 Yl Pentanoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Connectivity Analysis (e.g., ¹H, ¹³C, DEPT NMR)

No specific ¹H, ¹³C, or DEPT NMR spectroscopic data for 2-Tetrazol-1-yl-pentanoic acid has been found in the public domain. For a comprehensive structural elucidation, these techniques would be essential.

¹H NMR (Proton NMR): This would reveal the number of different proton environments and their neighboring protons through chemical shifts, integration, and splitting patterns. One would expect to see signals corresponding to the protons of the pentanoic acid chain and the single proton on the tetrazole ring.

¹³C NMR (Carbon-13 NMR): This technique would identify the number of unique carbon atoms in the molecule, including the carbons of the pentanoic acid chain, the carboxylic acid carbon, and the carbon atom within the tetrazole ring.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (e.g., DEPT-90 and DEPT-135) would be used to differentiate between CH, CH₂, and CH₃ groups, which would be crucial for assigning the signals of the pentanoic acid backbone.

A hypothetical data table for such findings would be structured as follows, though it remains unpopulated due to the absence of data.

Table 1: Hypothetical NMR Spectroscopic Data for this compound

| Technique | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H NMR | Data not available | Data not available | Data not available | Data not available |

Mass Spectrometry Techniques for Molecular Mass Confirmation and Elucidation of Fragmentation Pathways

Specific mass spectrometry data, which would confirm the molecular mass and detail the fragmentation pathways of this compound, is not available in the reviewed literature. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight and, consequently, the elemental composition. Analysis of the fragmentation pattern in the mass spectrum would provide valuable information about the molecule's structure, likely showing characteristic losses of the carboxylic acid group, parts of the alkyl chain, and potentially fragmentation of the tetrazole ring.

Table 2: Hypothetical Mass Spectrometry Data for this compound

| Technique | m/z | Relative Intensity (%) | Proposed Fragment |

|---|

X-ray Crystallographic Analysis for Determination of Absolute Stereochemistry and Solid-State Conformation

There are no published X-ray crystallographic studies for this compound. Such an analysis would provide unambiguous proof of the molecule's three-dimensional structure in the solid state. For this chiral compound, X-ray crystallography on a single crystal of one enantiomer would determine its absolute stereochemistry (R or S configuration) and provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

Chiroptical Methods (e.g., Circular Dichroism) for Determination of Enantiomeric Excess and Chiral Purity

Information regarding the use of chiroptical methods like circular dichroism (CD) for the analysis of this compound could not be found. CD spectroscopy is a powerful technique for studying chiral molecules. It would be used to determine the enantiomeric excess (a measure of chiral purity) of a sample. The CD spectrum would show characteristic positive or negative bands corresponding to the differential absorption of left- and right-circularly polarized light by the enantiomers.

Computational Chemistry and Theoretical Modeling of 2 Tetrazol 1 Yl Pentanoic Acid

Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Aromaticity of the Tetrazole Ring in 2-Tetrazol-1-yl-pentanoic Acid

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of this compound. taylorfrancis.comnih.gov These calculations provide a detailed picture of the molecule's reactivity, stability, and intermolecular interaction potential.

Electronic Structure and Charge Distribution: The electronic landscape of the molecule is characterized by the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For tetrazole derivatives, the HOMO is often localized on the electron-rich tetrazole ring, while the LUMO may be distributed across the ring and the electron-withdrawing carboxylic acid group. The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. taylorfrancis.comnih.gov

Mulliken charge analysis reveals the partial atomic charges across the molecule, highlighting the electrostatic potential. The nitrogen atoms of the tetrazole ring typically carry a negative charge, making them potential hydrogen bond acceptors, while the acidic proton of the carboxylic acid is electropositive. researchgate.net This charge distribution is visualized through Molecular Electrostatic Potential (MEP) maps, which identify regions of negative potential (red/yellow) around the nitrogen atoms and the carbonyl oxygen, and positive potential (blue) around the carboxylic acid's hydroxyl hydrogen.

Table 1: Calculated Electronic Properties of this compound (Representative Values)

| Property | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.7 eV |

| Dipole Moment | Measure of the molecule's overall polarity | 3.5 D |

| HOMA Index | Harmonic Oscillator Model of Aromaticity for the tetrazole ring | ~0.85 |

| NICS(0) Value | Nucleus-Independent Chemical Shift at the ring center | -9.2 ppm |

Molecular Dynamics Simulations and Conformational Landscape Analysis of this compound in Various Environments

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. nih.gov By simulating the atomic motions over time, MD provides insights into the molecule's dynamic behavior, preferred shapes, and adaptability in different environments, such as in a vacuum, water, or a lipid bilayer.

The conformational flexibility of this compound arises from the rotation around several single bonds, particularly within the pentanoic acid chain and the bond connecting the chain to the tetrazole ring. MD simulations can map the potential energy surface associated with the rotation of these key dihedral angles, identifying low-energy, stable conformers and the energy barriers separating them.

Analysis of the MD trajectory, often using metrics like Root-Mean-Square Deviation (RMSD) and Root-Mean-Square Fluctuation (RMSF), reveals the stability of different conformations and the flexibility of specific molecular regions. acs.org For instance, the pentanoic acid chain is expected to exhibit higher flexibility compared to the rigid tetrazole ring. Understanding the conformational preferences is crucial, as the specific three-dimensional shape a molecule adopts is often critical for its interaction with biological targets. Simulations in an aqueous environment are particularly relevant for predicting the behavior of the molecule under physiological conditions, accounting for the influence of solvent on its structure and dynamics.

Table 2: Key Rotatable Bonds and Potential Conformational Preferences of this compound

| Bond | Description | Expected Behavior |

| N1-C(pentyl) | Connects the tetrazole ring to the pentanoic acid chain | Rotation influences the relative orientation of the two main moieties. |

| Cα-Cβ (pentyl) | Bonds along the aliphatic chain | Exhibit significant rotational freedom, leading to a variety of folded and extended conformations. |

| C(carboxyl)-Cα | Connects the carboxylic acid group to the chain | Rotation can affect the accessibility of the acidic group for interactions. |

In Silico Prediction of Bioisosteric Properties and Comparison with Carboxylic Acid Analogues

The tetrazole group is widely recognized in medicinal chemistry as a bioisostere of the carboxylic acid group. cambridgemedchemconsulting.comacs.orgnih.gov This means it can replace a carboxylic acid in a molecule while retaining or improving its biological activity. Computational methods are essential for quantifying the similarities and differences between these two functional groups in the context of this compound and its conceptual analogue, 2-propylpentanedioic acid.

Physicochemical Properties: One of the most important similarities is acidity. The pKa of the N-H proton on a 5-substituted tetrazole is typically between 4.5 and 4.9, which is very close to that of a carboxylic acid (pKa ≈ 4.2-4.5). researchgate.net This comparable acidity ensures that at physiological pH, the tetrazole group, like the carboxylate, is predominantly deprotonated and negatively charged, allowing it to engage in similar ionic interactions. researchgate.net

However, there are notable differences. The tetrazole ring is larger than the carboxylic acid group, which can impact how a molecule fits into a receptor's binding site. cambridgemedchemconsulting.com Furthermore, tetrazoles are generally more lipophilic than their carboxylic acid counterparts, which can influence properties like membrane permeability and metabolic stability. researchgate.netnih.gov

Electronic and Interaction Similarities: Computational analyses of the electrostatic potential show that the tetrazolate anion and the carboxylate anion exhibit remarkably similar distributions of negative potential, which explains their ability to participate in similar non-covalent interactions, such as hydrogen bonds and salt bridges. researchgate.net Both groups can act as hydrogen bond acceptors, and in their protonated forms, as hydrogen bond donors. nih.gov These computational comparisons validate the use of the tetrazole group as a successful carboxylic acid surrogate in drug design. researchgate.netnih.gov

Table 3: Comparison of Predicted Properties for Tetrazole and Carboxylic Acid Analogues

| Property | This compound | 2-Propylpentanedioic Acid (Analogue) |

| Predicted pKa | ~4.8 | ~4.5 |

| Predicted cLogP | ~1.5 | ~1.2 |

| Molecular Weight | 184.19 g/mol | 174.18 g/mol |

| Hydrogen Bond Donors | 1 (Carboxylic Acid) | 2 |

| Hydrogen Bond Acceptors | 5 (4 Tetrazole N + 1 Carbonyl O) | 4 |

| Anionic Charge Distribution | Delocalized over the tetrazole ring | Localized on the two oxygen atoms |

Ligand-Based and Structure-Based Computational Approaches for Predicting Molecular Interactions and Binding Affinities with Biological Targets

To predict how this compound might interact with biological targets and to estimate its potential activity, both ligand-based and structure-based computational methods are employed. researchgate.net

Ligand-Based Approaches: When the three-dimensional structure of a biological target is unknown, ligand-based methods are used. These approaches rely on the principle that molecules with similar structures or properties often have similar biological activities. Quantitative Structure-Activity Relationship (QSAR) studies could be developed by analyzing a series of related tetrazole compounds to build a mathematical model that correlates molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with biological activity. Pharmacophore modeling can identify the essential three-dimensional arrangement of chemical features required for activity. For this compound, a pharmacophore model would likely include a negative ionizable feature (the tetrazole/acid), hydrogen bond acceptors (tetrazole nitrogens), and a hydrophobic feature (the pentyl chain).

Table 4: Potential Molecular Interactions of this compound with a Hypothetical Biological Target

| Molecular Moiety | Type of Interaction | Potential Interacting Residues |

| Tetrazole Ring (Anionic) | Ionic Interaction / Salt Bridge | Arginine (Arg), Lysine (Lys) |

| Tetrazole Ring Nitrogens | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Tyrosine (Tyr), Histidine (His) |

| Carboxylic Acid (Anionic) | Ionic Interaction / Salt Bridge | Arginine (Arg), Lysine (Lys) |

| Carboxylic Acid Carbonyl | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr) |

| Pentyl Chain | Hydrophobic / van der Waals | Leucine (Leu), Isoleucine (Ile), Valine (Val), Phenylalanine (Phe) |

Investigation of Biological Mechanisms and Receptor Interactions of 2 Tetrazol 1 Yl Pentanoic Acid in Vitro Studies

Mechanistic Role of Bioisosteric Replacement of Carboxylic Acid Functionality by the Tetrazole Ring in Biological Recognition

The replacement of a carboxylic acid group with a tetrazole ring is a common and effective strategy in medicinal chemistry, a concept known as bioisosterism. This substitution is intended to maintain or improve the biological activity of a molecule while modifying its physicochemical properties. The tetrazole ring and the carboxylic acid group share several key characteristics that allow for this interchange.

Physicochemical Similarities:

Acidity: Both the tetrazole ring and the carboxylic acid functionality are acidic. The pKa values are comparable, with carboxylic acids typically having a pKa in the range of 4.2-4.4, and 5-substituted-1H-tetrazoles having a pKa of approximately 4.5-4.9. This similarity in acidity means that at physiological pH (around 7.4), both groups will be predominantly in their ionized, anionic forms (carboxylate and tetrazolate). This negative charge is often crucial for electrostatic interactions with biological targets such as receptors and enzymes.

Geometry and Electronic Distribution: The tetrazolate anion, like the carboxylate anion, is planar. This planarity can be important for fitting into specific binding pockets. Furthermore, the negative charge in the tetrazolate anion is delocalized over the four nitrogen atoms of the ring, which is a key feature it shares with the carboxylate group where the charge is delocalized over two oxygen atoms. This charge delocalization contributes to the stability of the anion and its ability to form strong interactions.

Impact on Biological Recognition:

The bioisosteric replacement of a carboxylic acid with a tetrazole can significantly influence a molecule's interaction with its biological target. The tetrazole ring, being larger than the carboxylic acid group, may necessitate a larger binding pocket in the receptor. The hydrogen bonding capabilities also differ; the tetrazole ring offers multiple nitrogen atoms that can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor. This can lead to different or more extensive hydrogen bonding networks with the receptor compared to a carboxylic acid.

In the context of 2-Tetrazol-1-yl-pentanoic acid, the tetrazole ring would be expected to mimic the binding interactions of the corresponding dicarboxylic acid, pentanedioic acid (glutaric acid), or a related monocarboxylic acid analogue. The tetrazole would likely engage in electrostatic and hydrogen bonding interactions within a receptor's binding site that would otherwise be occupied by a carboxylate group.

Elucidation of Receptor Binding Mechanisms (e.g., competitive antagonism, allosteric modulation) through In Vitro Assays

A hypothetical in vitro study on this compound would likely involve the following:

Receptor Binding Assays: These assays would measure the ability of this compound to displace a known radiolabeled ligand from its receptor. The results would yield the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the compound's binding affinity.

Functional Assays: To determine the mode of action (e.g., agonist, antagonist, allosteric modulator), functional assays would be necessary. For instance, if the target receptor is a G-protein coupled receptor (GPCR), a GTPγS binding assay or a second messenger assay (e.g., measuring cAMP or intracellular calcium levels) could be employed.

Based on the behavior of other tetrazole-containing molecules that act as receptor antagonists, it is plausible that this compound could act as a competitive antagonist . In this scenario, it would bind to the same site as the endogenous ligand, thereby blocking its effect. The tetrazole moiety would likely play a critical role in anchoring the molecule within the binding site through ionic and hydrogen bonds.

Assessment of Enzymatic Inhibition or Activation Mechanisms by this compound and its Analogues in Cell-Free Systems

The tetrazole functionality in this compound could also enable it to interact with enzymes. Many enzymes have active sites that recognize and bind carboxylic acids. Therefore, as a bioisostere, the tetrazole ring could allow the molecule to act as an enzyme inhibitor.

For example, studies on derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid (valsartan) have shown that these compounds can inhibit the enzyme urease. mdpi.comnih.gov While this is a more complex molecule, it demonstrates the potential for tetrazole-containing compounds to act as enzyme inhibitors.

A theoretical assessment of this compound in a cell-free enzymatic assay would involve:

Incubating the purified enzyme with its substrate in the presence and absence of this compound.

Measuring the rate of product formation. A decrease in the rate of product formation in the presence of the compound would indicate inhibition.

Determining the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) through kinetic studies by varying the concentrations of both the substrate and the inhibitor.

The following table illustrates hypothetical data for the enzymatic inhibition by a tetrazole-containing compound, demonstrating how such data would be presented.

| Compound | Enzyme Target | IC50 (µM) | Mechanism of Inhibition |

| This compound (Hypothetical) | Example Enzyme X | 15.2 | Competitive |

| Carboxylic Acid Analogue (Hypothetical) | Example Enzyme X | 25.8 | Competitive |

Exploration of Molecular Pathways and Cellular Responses Triggered by this compound in Isolated Biological Systems (e.g., cell cultures, tissue slices)

To understand the cellular effects of this compound, in vitro studies using cell cultures or tissue slices would be essential. These studies could reveal the molecular pathways that are modulated by the compound and the resulting cellular responses.

For instance, if this compound were to act as an antagonist for a specific receptor, cell-based assays could be used to measure the downstream effects of receptor blockade. This could involve:

Reporter Gene Assays: To measure the activation or inhibition of a specific signaling pathway.

Western Blotting: To detect changes in the phosphorylation state or expression levels of key signaling proteins.

Cell Viability and Proliferation Assays: To assess the impact of the compound on cell health and growth.

In studies of more complex tetrazole derivatives, such as those related to losartan, biological tests on CHO-hAT(1) cells stably expressing the human AT(1) receptor have been used to confirm receptor interaction and to understand the influence of structural variations on affinity. nih.gov A similar approach could be applied to this compound to identify its cellular targets and downstream effects.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives for Mechanistic Insights into Biological Potency and Selectivity

Structure-activity relationship (SAR) studies involve systematically modifying the chemical structure of a lead compound and assessing the impact of these changes on its biological activity. While specific SAR studies for this compound are not available, we can extrapolate from related series of compounds.

For a molecule like this compound, SAR studies might explore:

The length and branching of the pentanoic acid side chain: Altering the length of the alkyl chain could affect the compound's lipophilicity and its fit within a binding pocket.

The position of the tetrazole ring: Moving the tetrazole to a different position on the pentanoic acid backbone would likely have a significant impact on its interaction with a biological target.

Substitution on the tetrazole ring: Adding substituents to the tetrazole ring could modulate its electronic properties and steric bulk, thereby influencing its binding affinity and selectivity.

Bioisosteric replacement of the tetrazole ring: Replacing the tetrazole with other acidic groups (e.g., a carboxylic acid, sulfonic acid, or phosphonic acid) would provide valuable information on the specific requirements of the binding site.

In a series of 1-acyl-N-(biphenyl-4-ylmethyl)pyrrolidine-2-carboxamides, it was found that the length of the acyl chain, the substitution of the amidic group, and the nature of the acidic group (with the tetrazole moiety being optimal) were all crucial for receptor interaction. nih.gov This highlights the importance of a systematic SAR approach to optimize the biological activity of a lead compound.

The following table provides a hypothetical SAR for derivatives of this compound, illustrating how modifications to the structure could influence biological activity.

| Compound | Modification | Receptor Binding Affinity (Ki, nM) (Hypothetical) |

| This compound | - | 50 |

| 2-Tetrazol-1-yl-butanoic acid | Shortened alkyl chain | 120 |

| 2-Tetrazol-1-yl-hexanoic acid | Lengthened alkyl chain | 45 |

| 3-Tetrazol-1-yl-pentanoic acid | Altered tetrazole position | >1000 |

| 2-(5-Methyltetrazol-1-yl)-pentanoic acid | Substituted tetrazole | 85 |

| 2-Carboxy-pentanoic acid | Tetrazole replaced with carboxylic acid | 90 |

Coordination Chemistry and Metal Organic Framework Mof Applications of 2 Tetrazol 1 Yl Pentanoic Acid and Its Derivatives

Design and Synthesis of 2-Tetrazol-1-yl-pentanoic Acid as a Ligand for Transition Metal Complexes

The design of ligands is a critical step in the development of coordination complexes with desired properties. Ligands incorporating both a tetrazole ring and a carboxylic acid group, such as this compound, are particularly noteworthy. These bifunctional ligands offer multiple coordination sites—the nitrogen atoms of the tetrazole ring and the oxygen atoms of the carboxylate group—allowing for the formation of stable and structurally diverse metal complexes. nih.gov The aliphatic pentanoic acid chain provides flexibility, which can influence the final geometry and dimensionality of the coordination assembly.

The synthesis of transition metal complexes with such ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent, often under hydrothermal or solvothermal conditions. scielo.brresearchgate.net The choice of metal ion, ligand-to-metal ratio, counter-ion, and reaction conditions can significantly influence the resulting structure. nih.gov While specific synthesis protocols for complexes derived solely from this compound are not detailed in the available literature, the general methodology for related tetrazole-carboxylate ligands is well-established. For instance, the reaction of Zn(II) salts with bifunctional tetrazole–carboxylate ligands has been shown to produce self-assembled complexes with defined structures. rsc.orgnih.gov The coordination versatility of the tetrazole group, which can act as a monodentate, bidentate, or bridging ligand through its various nitrogen atoms, is a key factor in the structural diversity of these compounds. arkat-usa.orgtuwien.at

Formation and Structural Characterization of Coordination Polymers and MOFs Incorporating this compound Ligands

Coordination polymers and MOFs are extended crystalline structures built from metal ions or clusters linked by organic ligands. nih.govmdpi.com The use of bifunctional ligands like this compound is a common strategy for constructing these frameworks. The tetrazole and carboxylate groups can bridge multiple metal centers, leading to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. nih.govresearchgate.net

For example, studies on related tetrazole-carboxylate ligands have demonstrated the formation of 1D and 2D structures with Zn(II) ions. nih.gov The final dimensionality is often influenced by the coordination preferences of the metal ion and the presence of auxiliary ligands or solvent molecules. rsc.org The flexible aliphatic backbone of this compound could lead to interpenetrated or conformationally dynamic frameworks, a property that is of interest for applications in sensing and selective adsorption. mdpi.com

Table 1: Representative Structural Features of MOFs with Tetrazole-Carboxylate Ligands

| Feature | Description | Reference |

|---|---|---|

| Dimensionality | Can range from 1D chains to 3D frameworks depending on synthesis conditions. | nih.govrsc.org |

| Coordination Modes | Tetrazole and carboxylate groups can coordinate in monodentate, bidentate, or bridging fashions. | arkat-usa.orgnih.gov |

| Secondary Building Units | Metal ions can form clusters (e.g., dinuclear or tetranuclear units) that act as nodes in the framework. | rsc.org |

| Porosity | The arrangement of ligands and metal centers can create channels or pores within the crystalline structure. | mdpi.comresearchgate.net |

This table represents general findings for tetrazole-carboxylate ligands, as specific structural data for MOFs based solely on this compound is not available.

Catalytic Applications of this compound Derived Metal Complexes

Metal complexes derived from tetrazole-containing ligands have emerged as effective catalysts for a range of chemical transformations. scielo.brnih.gov The electron-rich nature of the tetrazole ring can enhance the catalytic activity of the metal center. frontiersin.org

One significant area of application is the hydrogenation of carbon dioxide (CO₂). Iridium(III) complexes featuring tetrazolyl ligands have shown excellent activity as catalyst precursors for the hydrogenation of CO₂ and bicarbonate to formate (B1220265). frontiersin.orgresearchgate.net The presence of proton-responsive groups on the ligand can play a vital role in the catalytic cycle. frontiersin.org The affinity of the tetrazole moiety for CO₂ is also believed to contribute to the high efficiency of these catalysts. frontiersin.org

Additionally, transition metal coordination complexes with tetrazole-carboxylate ligands have been investigated for oxidation catalysis. For example, Co(II) and Ni(II) complexes have demonstrated catalytic activity in the oxidation of 2,6-di-tert-butylphenol (B90309) (DBP), showing high conversion and selectivity. scielo.brscienceopen.com The coordination environment around the metal center is crucial for determining the catalytic performance. scielo.br While these examples utilize different tetrazole ligands, they highlight the potential of metal complexes derived from this compound to function as catalysts in important organic transformations.

Table 2: Catalytic Performance of Representative Tetrazole-Based Metal Complexes

| Catalytic Reaction | Metal Complex Type | Key Findings | Reference |

|---|---|---|---|

| CO₂ Hydrogenation | Iridium(III)-Tetrazole | High activity, producing concentrated formate solutions exclusively at low catalyst loadings. | frontiersin.org |

| Oxidation of DBP | Co(II)/Ni(II)-Tetrazole-Carboxylate | High conversion rates (approx. 90%) and good selectivity. | scielo.br |

This table shows results for complexes with related tetrazole ligands, illustrating the potential catalytic applications for complexes of this compound.

Emerging Research Avenues and Future Perspectives for 2 Tetrazol 1 Yl Pentanoic Acid

Development of Novel and Sustainable Synthetic Routes for Scalable Production

The future viability of 2-Tetrazol-1-yl-pentanoic acid for any large-scale application is intrinsically linked to the development of efficient, cost-effective, and environmentally benign synthetic methodologies. Traditional synthetic routes to tetrazoles often involve the use of azides and nitriles, which can present safety and toxicity concerns. Consequently, a significant emerging research avenue is the exploration of "green" and sustainable synthetic strategies.

One promising approach is the utilization of multicomponent reactions (MCRs). MCRs offer a streamlined pathway to complex molecules in a single step, thereby reducing waste, energy consumption, and reaction time. eurekaselect.combenthamdirect.com For the synthesis of this compound, an MCR approach could potentially involve the reaction of an appropriate amine, an aldehyde or ketone, an isocyanide, and a source of azide (B81097) in a one-pot synthesis. The development of such a reaction would represent a significant advancement in the scalable production of this compound.

Another area of intense research is the use of nanocatalysts in organic synthesis. Nanomaterials, owing to their high surface-area-to-volume ratio and unique electronic properties, can exhibit superior catalytic activity and selectivity compared to their bulk counterparts. nih.govamerigoscientific.com The application of magnetic nanocatalysts, for instance, allows for easy separation and recycling of the catalyst, further enhancing the sustainability of the process. nih.gov Research into the use of various nanocatalysts, such as those based on copper, zinc oxide, or functionalized silica, could lead to highly efficient and reusable catalytic systems for the synthesis of this compound and its derivatives. amerigoscientific.com

The principles of green chemistry, such as the use of safer solvents (e.g., water or ionic liquids), energy-efficient reaction conditions (e.g., microwave or ultrasound irradiation), and atom-economical transformations, will be central to the development of sustainable synthetic routes. jchr.orgbenthamdirect.com A comparative overview of potential sustainable synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Sustainable Synthetic Strategies for Tetrazole Derivatives

| Synthetic Strategy | Key Advantages | Potential Challenges |

|---|---|---|

| Multicomponent Reactions (MCRs) | High atom economy, reduced reaction steps, operational simplicity. eurekaselect.combenthamdirect.com | Optimization of reaction conditions for specific substrates can be complex. |

| Nanocatalysis | High catalytic activity and selectivity, catalyst recyclability, mild reaction conditions. nih.govamerigoscientific.com | Catalyst synthesis and characterization, potential for leaching of metal ions. |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, enhanced reaction control. | Scalability can be a challenge for industrial production. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates, improved mass transfer, often milder conditions. | Specialized equipment required, potential for localized overheating. |

Deeper Mechanistic Understanding of Biological Interactions and Target Specificity through Advanced Biophysical Techniques

A fundamental aspect of exploring the potential of this compound in a biological context is to gain a detailed understanding of its interactions with biomolecules. Advanced biophysical techniques are indispensable tools for elucidating the thermodynamics, kinetics, and structural basis of these interactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions in solution. researchgate.netpnrjournal.comresearchgate.net 1D and 2D NMR experiments, such as saturation transfer difference (STD) NMR and 1H-15N HSQC titrations, can identify binding events and map the binding site of a small molecule on its protein target. uni-leipzig.de These methods could be employed to screen this compound against a panel of biologically relevant proteins to identify potential molecular targets.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of a binding interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. frontiersin.org This information is crucial for understanding the driving forces behind the interaction and for guiding lead optimization efforts. The application of ITC would allow for the precise quantification of the binding of this compound to its putative biological targets.

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of binding events at a sensor surface. researchgate.net SPR can be used to determine the kinetics of binding, including the association (kon) and dissociation (koff) rate constants, providing valuable insights into the dynamics of the interaction. This technique would be instrumental in characterizing the binding kinetics of this compound with its target biomolecules.

These biophysical techniques, often used in a complementary fashion, can provide a comprehensive picture of the molecular interactions of this compound. An illustrative comparison of these techniques is provided in Table 2.

Table 2: Overview of Advanced Biophysical Techniques for Studying Molecular Interactions

| Technique | Information Obtained | Key Advantages |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Binding site mapping, structural changes upon binding, affinity determination. researchgate.netuni-leipzig.de | Provides atomic-level structural information in solution. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). frontiersin.org | Provides a complete thermodynamic profile of the interaction. |

| Surface Plasmon Resonance (SPR) | Binding kinetics (kon, koff), binding affinity (Kd). researchgate.net | Real-time, label-free analysis of binding events. |

Exploration of New Applications in Chemical Biology, Supramolecular Chemistry, and Advanced Materials Science

The unique structural features of this compound open up possibilities for its application in diverse fields beyond traditional medicinal chemistry.

In the realm of chemical biology , the tetrazole ring's ability to act as a bioisostere for carboxylic acids is a key feature. beilstein-journals.org This property could be exploited in the design of chemical probes to study biological processes involving carboxylic acid recognition. Furthermore, the pentanoic acid chain could be functionalized with reporter groups (e.g., fluorophores, biotin) to facilitate the visualization and isolation of its molecular targets.

In supramolecular chemistry , the nitrogen-rich tetrazole ring is an excellent ligand for coordinating with metal ions. lifechemicals.com This property has been utilized in the construction of metal-organic frameworks (MOFs), which are crystalline materials with porous structures. rsc.orgnih.govacs.orgjove.com this compound could serve as a novel building block for the synthesis of functional MOFs with potential applications in gas storage, separation, and catalysis.

The field of advanced materials science also presents exciting opportunities. The high nitrogen content of the tetrazole ring contributes to a high heat of formation, making tetrazole-containing compounds candidates for energetic materials. rsc.orgmdpi.com While the pentanoic acid moiety would need to be appropriately modified, the tetrazole core of this compound could be a starting point for the design of new, stable high-energy-density materials. Additionally, the incorporation of tetrazole functionalities into polymers has been shown to create materials with interesting properties, such as enhanced thermal stability and gas sorption capabilities. lifechemicals.com

Integration with High-Throughput Screening and Artificial Intelligence Approaches for Accelerated Discovery and Optimization

The modern drug discovery and materials science landscape is increasingly reliant on high-throughput and in silico methods to accelerate the pace of innovation. The integration of this compound into these workflows represents a significant future direction.

High-Throughput Screening (HTS) campaigns could be employed to rapidly screen large libraries of derivatives of this compound against a wide range of biological targets or for specific material properties. The development of robust and scalable synthetic routes, as discussed in section 7.1, would be a prerequisite for generating the necessary chemical diversity for such screening efforts.

Artificial Intelligence (AI) and machine learning are revolutionizing the way new molecules are designed and optimized. nih.gov Computational models can be trained on existing data for tetrazole-containing compounds to predict the properties of novel derivatives of this compound. These models can be used to guide the synthesis of new compounds with improved activity, selectivity, or desired material characteristics. For instance, quantitative structure-activity relationship (QSAR) models could be developed to correlate the structural features of this compound analogues with their biological activity. Similarly, computational methods based on density functional theory (DFT) can be used to predict the energetic properties and stability of new materials derived from this scaffold. iosrjournals.org

Q & A

Basic Questions

Q. What are the optimal synthetic routes for preparing 2-Tetrazol-1-yl-pentanoic acid, and how can reaction efficiency be validated?

- Methodological Answer : A solvent-free Friedel-Crafts acylation using Eaton’s reagent (phosphorus pentoxide/methanesulfonic acid) can be adapted for synthesizing tetrazole derivatives. Reaction efficiency is validated via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to monitor intermediate formation and purity . For final purification, recrystallization in ethanol or aqueous methanol is recommended, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for confirmation.

Q. How should researchers characterize the structural conformation of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELXL software is critical for resolving bond angles and tautomeric forms of the tetrazole ring. Complement this with - and -NMR in deuterated dimethyl sulfoxide (DMSO-d6) to observe proton coupling patterns and carbonyl resonance. Infrared (IR) spectroscopy can confirm carboxylic acid and tetrazole functional groups via O–H (2500–3000 cm) and C=N (1600–1500 cm) stretches .

Advanced Questions

Q. How can conflicting spectral data arising from tetrazole tautomerism be resolved?

- Methodological Answer : Tetrazole rings exhibit 1H- and 2H-tautomerism, leading to variable NMR shifts. Use variable-temperature NMR (VT-NMR) to track tautomeric equilibria by observing signal coalescence at elevated temperatures. Pair this with density functional theory (DFT) calculations (e.g., Gaussian or ORCA software) to predict dominant tautomers under specific conditions. Cross-validate with X-ray crystallography to lock the structure in a single tautomeric state .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding affinities of derivatives against target proteins (e.g., cyclooxygenase-2). Validate predictions with in vitro assays (e.g., enzyme inhibition IC) under controlled pH and temperature. Use multivariate regression to correlate electronic (Hammett constants) or steric (Taft parameters) properties of substituents with bioactivity .

Q. How should researchers address discrepancies in reported bioactivity data across studies?

- Methodological Answer : Conduct meta-analysis of published IC values, accounting for variables like assay type (e.g., cell-free vs. cell-based), buffer composition, and incubation time. Replicate key experiments with standardized protocols (e.g., OECD guidelines) and include positive/negative controls. Use statistical tools like Bland-Altman plots to identify systematic biases .

Data Management and Reproducibility

Q. What computational tools are recommended for modeling the reactivity of this compound in aqueous environments?

- Methodological Answer : Employ molecular dynamics (MD) simulations (AMBER or GROMACS) with explicit solvent models (TIP3P water) to study hydrolysis kinetics of the carboxylic acid group. Pair with quantum mechanical/molecular mechanical (QM/MM) methods to simulate proton transfer mechanisms in the tetrazole ring .

Q. How can crystallographic data repositories improve reproducibility in structural studies?

- Methodological Answer : Deposit raw diffraction data (e.g., .hkl files) and refinement logs in public repositories (Cambridge Structural Database, CCDC). Use checkCIF validation to flag outliers in bond distances/angles. For non-crystalline samples, publish NMR assignments (BMRB) and chromatograms with retention times .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.